molecular formula C21H24ClN7O2S B000515 Pazopanib clorhidrato CAS No. 635702-64-6

Pazopanib clorhidrato

Número de catálogo B000515
Número CAS: 635702-64-6
Peso molecular: 474 g/mol
Clave InChI: MQHIQUBXFFAOMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Pazopanib hydrochloride involves a series of chemical transformations. Starting from 2-ethylaniline, the compound undergoes nitration, cyclization, and methylation to form an intermediate compound, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazol-6-amine. This intermediate then undergoes further reactions including reduction, nucleophilic substitution, and condensation with 2-methyl-5-aminobenzene sulfonamide, followed by salt formation to yield Pazopanib hydrochloride. The overall yields from these syntheses range from approximately 28% to 39.6%, indicating the complexity and efficiency of the process (Ping, 2010), (Dengke, 2011), (Shu-xin, 2013).

Aplicaciones Científicas De Investigación

Tratamiento del carcinoma de células renales y otras neoplasias renales

Pazopanib clorhidrato (PZB) es un inhibidor de la proteína quinasa aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos y las agencias europeas para el tratamiento del carcinoma de células renales y otras neoplasias renales . Sin embargo, exhibe una solubilidad acuosa deficiente y una absorción oral inconsistente .

Desarrollo de extrudados para mejorar la solubilidad

Para abordar el problema de la baja solubilidad, los investigadores han desarrollado y evaluado los extrudados de this compound mediante la técnica de extrusión en caliente (HME). Esta técnica mejora la solubilidad y aumenta la biodisponibilidad oral . La dispersión sólida del fármaco se preparó utilizando polímeros como Kollidon VA64, hidroxipropilmetilcelulosa (HPMC), Eudragit EPO y Affinisol 15LV en una proporción de 1:2 mediante el proceso HME .

Desarrollo de sistemas de administración de fármacos auto-nanoemulsificantes

Otro enfoque para mejorar la solubilidad y disolución del this compound es el desarrollo de un sistema de administración de fármacos auto-nanoemulsificante de cuatro componentes (FCS). Este sistema demostró una solubilidad mejorada y una velocidad de disolución consistente independientemente del pH del medio .

Formulaciones a base de lípidos para mejorar la solubilidad

Se ha explorado el desarrollo de formulaciones a base de lípidos (LbFs) para mejorar la solubilidad del this compound. Sin embargo, estas formulaciones provocaron una reducción en la carga de PAZ debido a la baja liposolubilidad mediada por el estado sólido .

Inhibición del receptor del factor de crecimiento endotelial vascular

Pazopanib se identificó mediante la detección química de compuestos para la inhibición de VEGFR2, un mediador clave de la angiogénesis tumoral . Después de la identificación de un compuesto inicial líder como inhibidor de VEGFR2, se llevó a cabo una optimización química para aumentar la potencia inhibitoria y mejorar el perfil farmacocinético en modelos de ratón .

Mecanismo De Acción

Target of Action

Pazopanib hydrochloride, also known as Pazopanib, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .

Biochemical Pathways

The primary biochemical pathways affected by Pazopanib are those involved in angiogenesis and tumor cell proliferation . By inhibiting the tyrosine kinase activity of VEGFR, PDGFR, FGFR, and c-Kit, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels (angiogenesis) and the proliferation of tumor cells . This disruption leads to a reduction in tumor blood flow and an increase in tumor cell apoptosis .

Pharmacokinetics

The pharmacokinetics of Pazopanib are complex, characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to Pazopanib is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors . The drug reaches steady-state concentrations of >15 μg/ml, which is high enough to observe maximal inhibition of VEGFR2 phosphorylation and some anti-tumor activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pazopanib. The development of lipid-based formulations (LbFs) has been explored to overcome these limitations and enhance drug loading and bioavailability . Furthermore, the drug’s bioavailability is influenced by factors such as food and coadministration of certain medications .

Direcciones Futuras

Pazopanib is being studied in the treatment of other types of cancer . It is also being explored in clinical trials for individualized pazopanib dosing based on trough levels .

Propiedades

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212956
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

635702-64-6
Record name Pazopanib hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635702-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazopanib hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635702646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazopanib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZOPANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Y9ANM545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazopanib hydrochloride
Reactant of Route 2
Reactant of Route 2
Pazopanib hydrochloride
Reactant of Route 3
Reactant of Route 3
Pazopanib hydrochloride
Reactant of Route 4
Reactant of Route 4
Pazopanib hydrochloride
Reactant of Route 5
Reactant of Route 5
Pazopanib hydrochloride
Reactant of Route 6
Reactant of Route 6
Pazopanib hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.